Cas no 56571-92-7 ((1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol)

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol structure
56571-92-7 structure
상품 이름:(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
CAS 번호:56571-92-7
MF:C13H19NO
메가와트:205.296063661575
CID:4655187

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
    • (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
    • (1S,2R)-1-Phenyl-2-pyrrolidin-1-yl-propan-1-ol
    • (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
    • (1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
    • 1-PYRROLIDINEETHANOL, BETA-METHYL-ALPHA-PHENYL-, (ALPHAS,BETAR)-
    • 79R77N139L
    • (1S,2R)-N,N-Tetramethylenenorephedrine
    • 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
    • 인치: 1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
    • InChIKey: FZVHJGJBJLFWEX-DGCLKSJQSA-N
    • 미소: O[C@@H](C1C=CC=CC=1)[C@@H](C)N1CCCC1

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 183
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 토폴로지 분자 극성 표면적: 23.5

실험적 성질

  • 융해점: 43-47 °C(lit.)
  • 비등점: 155 °C/3mmHg

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol 보안 정보

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A109009594-100g
(1S,2r)-1-phenyl-2-pyrrolidin-1-yl-propan-1-ol
56571-92-7 97%
100g
$667.80 2023-09-01
Chemenu
CM540239-25g
rel-(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
56571-92-7 95%+
25g
$513 2023-01-02

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:56571-92-7)(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
A913368
순결:99%/99%
재다:25g/100g
가격 ($):406.0/1014.0